molecular formula C7H9N3O3 B1429953 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1432681-89-4

3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B1429953
CAS No.: 1432681-89-4
M. Wt: 183.16 g/mol
InChI Key: FKNLOWWPOKPDIA-UHFFFAOYSA-N
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Description

3-Oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylic acid substituent at position 8 and a ketone group at position 2. The molecular formula is C₇H₇N₃O₃, with a molecular weight of 181.15 g/mol (estimated based on structural analogs in , and 8). Its bicyclic structure combines a pyridine ring fused with a 1,2,4-triazole moiety, which is critical for its electronic and steric properties.

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13/h4H,1-3H2,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNLOWWPOKPDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NNC(=O)N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-89-4
Record name 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Biological Activity

The compound 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name: 3-oxo-1,2,3,5,6,7-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • Molecular Formula: C₇H₉N₃O₃
  • Molecular Weight: 183.17 g/mol
  • CAS Number: 1406928-10-6

Structural Representation

The structural formula can be represented as follows:

C7H9N3O3\text{C}_7\text{H}_9\text{N}_3\text{O}_3

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Triazolo Compounds

Compound NameTarget BacteriaIC50 (µM)Reference
Compound AE. coli0.91
Compound BS. aureus0.75
3-Oxo CompoundC. parvum0.17

Anti-Parasitic Activity

The compound has been evaluated for its activity against Cryptosporidium parvum, a significant pathogen responsible for gastrointestinal diseases. The structure-activity relationship (SAR) studies suggest that modifications in the triazolo ring can enhance potency while reducing toxicity.

Case Studies and Research Findings

  • Study on Cryptosporidiosis : Research demonstrated that derivatives of triazolo compounds could inhibit the growth of C. parvum effectively. The most potent analogs exhibited EC50 values in the low micromolar range, indicating their potential as therapeutic agents for treating cryptosporidiosis in immunocompromised patients .
  • Antimicrobial Efficacy : A comprehensive evaluation of various triazolo derivatives showed that certain modifications led to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring significantly enhanced the potency of these compounds .

The biological activity of 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives is believed to involve the inhibition of key enzymes or pathways within microbial cells. For instance:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in bacteria and parasites.
  • Disruption of Cell Membrane Integrity : There is evidence indicating that these compounds can disrupt membrane integrity in target cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/Reference
3-Oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₇H₇N₃O₃ 181.15 -COOH (C8), -O (C3) Not available
2-{3-Oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid () C₉H₁₀N₄O₃ 222.20 -CH₂COOH (C2), -O (C3) Ref: 10-F658971
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid () C₇H₉N₃O₂ 167.17 -COOH (C8) CAS 1367793-09-6
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives () Varies Varies -O (C3), variable R groups J. Med. Chem. 1990

Key Observations:

Ring System Differences :

  • The target compound’s pyridine ring (vs. pyrazine in derivatives) alters electron distribution and hydrogen-bonding capacity. Pyrazine analogs (e.g., triazolo-pyrazin-8-ones) exhibit broader synthetic versatility due to nitrogen-rich reactivity .
  • The [1,5-a] vs. [4,3-a] ring fusion in affects regioselectivity in reactions and intermolecular interactions.

Functional Group Impact: The carboxylic acid at C8 (target) vs. C2 () significantly influences solubility and acidity. For example, the C2-acetic acid analog () has a higher molecular weight (222.20 vs. 181.15) and may exhibit different pharmacokinetic profiles.

Synthesis Methods :

  • highlights a general method for synthesizing triazolo-pyrazin-8-ones using acid-mediated cyclization. Adapting this to pyridine systems (as in the target compound) may require modified conditions to stabilize the pyridine ring during cyclization .

Challenges and Limitations

  • Stability : The pyridine ring’s lower nitrogen content (vs. pyrazine) may reduce thermal stability, as seen in ’s discontinued derivatives, which had high decomposition rates .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its derivatives?

  • Methodological Answer : Key synthetic routes include:

  • Acid-mediated cyclization : Reacting hydrazine derivatives with carbonyl-containing precursors under acidic conditions (e.g., polyphosphoric acid [PPA]) to form the triazole ring .
  • POCl3-assisted condensation : Refluxing carbohydrazides with aromatic acids in POCl3 (e.g., 4–6 hours at 110–120°C), followed by neutralization and column chromatography (ethyl acetate/hexane) for purification .
  • Deprotection strategies : Using trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove protecting groups (e.g., trimethylsilyl ethyl esters), as demonstrated in triazolopyrazinone syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity of 3-oxo-triazolopyridine derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions. For ambiguous cases, 2D NMR (COSY, NOESY) resolves connectivity .
  • Ultra-Performance Liquid Chromatography (UPLC) : Validated stability-indicating methods (e.g., 90% aqueous methanol mobile phase) assess purity and degradation products .
  • Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using columns like CHIRALCEL OD-H with CO2/MeOH eluents .
  • Computational tools : Calculate topological polar surface area (e.g., ~70 Ų) and hydrogen bond donor/acceptor counts to predict solubility and bioavailability .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during triazolopyridine synthesis?

  • Methodological Answer :

  • Catalyst optimization : Compare PPA (polyphosphoric acid) vs. POCl3 efficiency. Evidence shows POCl3 increases yields from 65% to 82% in pyridopyrimidine syntheses .
  • Reaction conditions : Use microwave-assisted synthesis (e.g., 150°C) to reduce reaction time and improve efficiency .
  • Stoichiometric adjustments : Employ a 1.2:1 molar ratio of acid to carbohydrazide to minimize side reactions .

Q. What strategies resolve contradictions in spectroscopic data interpretation for triazolopyridine regioisomers?

  • Methodological Answer :

  • X-ray crystallography : Definitive structural confirmation, as used for chiral triazolopyrazinones (e.g., [α] = −44° in CHCl3) .
  • Cross-validation with DFT calculations : Compare experimental 13C NMR shifts with density functional theory (DFT)-derived predictions to identify regioisomeric discrepancies .
  • Isotopic labeling : Introduce 15N or 13C labels at critical positions to trace bonding patterns during NMR analysis .

Q. What computational approaches predict the physicochemical properties of 3-oxo-triazolopyridine derivatives?

  • Methodological Answer :

  • LogP and solubility : Use SwissADME or Molinspiration to compute partition coefficients (LogP ~1.2) and aqueous solubility .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to assess conformational stability and binding affinity .
  • Docking studies : Align with X-ray structures of homologous proteins (e.g., P2X7 receptors) to predict pharmacophore relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 2
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

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